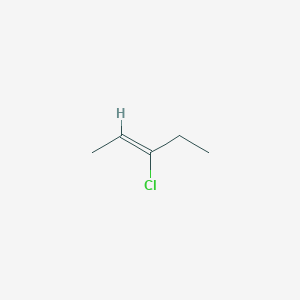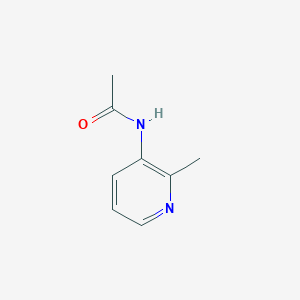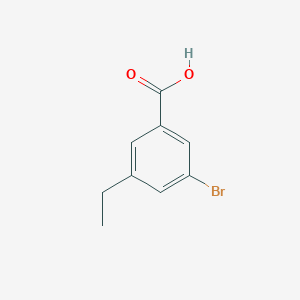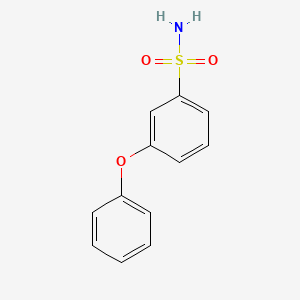
(Z)-3-Chloro-2-pentene
概要
説明
(Z)-3-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl It is an alkene with a chlorine atom attached to the third carbon in the chain, and the double bond is in the (Z) configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side
準備方法
Synthetic Routes and Reaction Conditions: (Z)-3-Chloro-2-pentene can be synthesized through several methods. One common approach involves the chlorination of 2-pentene. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the addition of chlorine across the double bond. The reaction conditions often include a controlled temperature to ensure the selective formation of the (Z) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors where 2-pentene is continuously fed and reacted with chlorine gas. The process is optimized for yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: (Z)-3-Chloro-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) to form alcohols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in the presence of a solvent.
Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA).
Major Products:
Substitution: 3-penten-2-ol.
Addition: 3,4-dibromo-2-pentene.
Oxidation: 3-chloro-2-pentene oxide.
科学的研究の応用
(Z)-3-Chloro-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of halogenated alkenes on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (Z)-3-Chloro-2-pentene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The molecular targets and pathways involved vary based on the context of its use, but generally involve interactions with other chemical species to form new bonds and products.
類似化合物との比較
(E)-3-Chloro-2-pentene: The (E) isomer of 3-chloro-2-pentene, where the higher priority substituents are on opposite sides of the double bond.
3-Chloro-1-butene: A similar compound with a chlorine atom on the third carbon but with a shorter carbon chain.
3-Bromo-2-pentene: A brominated analog of (Z)-3-Chloro-2-pentene.
Uniqueness: this compound is unique due to its specific (Z) configuration, which can influence its reactivity and the types of products formed in chemical reactions. This configuration can also affect its physical properties and interactions with other molecules, making it distinct from its (E) isomer and other similar compounds.
特性
IUPAC Name |
(Z)-3-chloropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKJRIDGSFPSI-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34238-52-3 | |
| Record name | 34238-52-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)
![[1,1'-Biphenyl]-2,4,5-tricarboxylic acid](/img/structure/B3261297.png)







